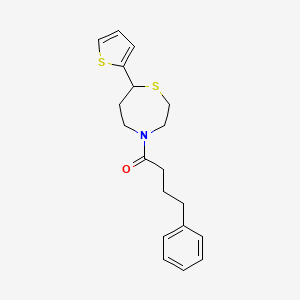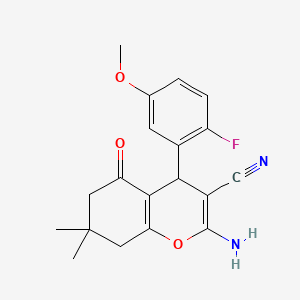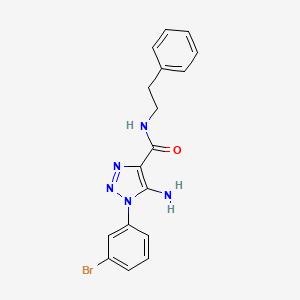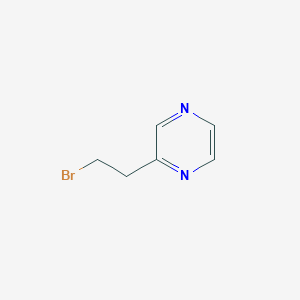![molecular formula C20H13ClN4O3S B2393841 3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111290-59-5](/img/structure/B2393841.png)
3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several distinct functional groups, including a benzodioxol group, a chlorophenyl group, an oxadiazol group, and a pyridazine group. These groups are common in many pharmaceuticals and synthetic organic compounds, suggesting that this compound may have been synthesized for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of several different functional groups. The benzodioxol group is a fused ring system, the chlorophenyl group is a substituted aromatic ring, the oxadiazol group is a heterocyclic ring containing nitrogen and oxygen, and the pyridazine group is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The compound’s reactivity would depend on the specific functional groups present. For example, the benzodioxol group might undergo electrophilic aromatic substitution, while the oxadiazol group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzodioxol and chlorophenyl groups might increase its lipophilicity, which could affect its solubility and permeability .科学的研究の応用
Antibacterial and Antimicrobial Applications
Research into heterocyclic compounds containing sulfonamido moieties, similar in complexity to the compound , has indicated significant potential in the development of antibacterial agents. For example, Azab et al. (2013) explored the synthesis of novel heterocyclic compounds with a focus on their antibacterial evaluation, finding that certain synthesized compounds demonstrated high antibacterial activity. This suggests that similar compounds might also hold promise as antibacterial agents, offering a potential research avenue for the compound (Azab, Youssef, & El-Bordany, 2013).
Antiviral Activity
In the realm of antiviral research, compounds bearing structural similarities have been synthesized and tested for their efficacy against viruses. Hashem et al. (2007) synthesized a variety of heterocyclic systems bearing a pyrazolyl group and evaluated them for antiviral activity, uncovering promising activities against specific viruses. Such findings underscore the potential of complex heterocyclic compounds, including the one under discussion, in contributing to antiviral drug development (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).
Antitumor Applications
The search for new antitumor agents has also led to the investigation of heterocyclic compounds. Hafez et al. (2017) synthesized novel thiophene and thieno[3,2-d]pyrimidine derivatives, assessing them for their antitumor and antibacterial properties. Their research revealed that some compounds exhibited higher activity against cancer cell lines than doxorubicin, a widely used chemotherapeutic agent. This highlights the potential for compounds like "3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine" to be explored for their antitumor properties (Hafez, Alsalamah, & El-Gazzar, 2017).
将来の方向性
The future research directions for this compound would likely depend on its intended use. If it’s being studied as a potential pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or evaluating its efficacy and safety in preclinical and clinical trials .
特性
IUPAC Name |
5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O3S/c21-14-4-1-12(2-5-14)20-22-18(28-25-20)10-29-19-8-6-15(23-24-19)13-3-7-16-17(9-13)27-11-26-16/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSVHKGBDHQDQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(2,4-dimethylphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanenitrile](/img/structure/B2393759.png)
![ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2393760.png)
![1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2393762.png)
![5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(methoxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B2393765.png)
![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2393768.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2393769.png)


![2-[[3-[(E)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2393774.png)



![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2393778.png)